molecular formula C12H8FNO3 B1295454 Benzene, 1-fluoro-4-(4-nitrophenoxy)- CAS No. 2561-25-3

Benzene, 1-fluoro-4-(4-nitrophenoxy)-

Cat. No. B1295454
CAS RN: 2561-25-3
M. Wt: 233.19 g/mol
InChI Key: QJTHFMCXPLYBAK-UHFFFAOYSA-N
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Description

Benzene, 1-fluoro-4-(4-nitrophenoxy)-, is a compound that is part of a broader class of chemicals that have been the subject of various studies due to their potential applications in material science and their interesting chemical properties. The compound itself is characterized by the presence of a fluorine atom and a nitro group attached to a benzene ring through an ether linkage, which can significantly influence its reactivity and physical properties.

Synthesis Analysis

The synthesis of related fluoro-nitro benzene compounds often involves the use of aromatic nucleophilic substitution reactions. For instance, the synthesis of 1,3-bis(4-nitrophenoxy)benzene is achieved through a condensation reaction of resorcinol with 4-nitrochlorobenzene, followed by a reduction reaction to obtain the corresponding amino derivative . Similarly, the synthesis of soluble fluoro-polyimides involves the reaction of a fluorine-containing aromatic diamine with aromatic dianhydrides . These methods highlight the importance of nitration, halogenation, and etherification reactions in the synthesis of fluoro-nitro benzene derivatives.

Molecular Structure Analysis

The molecular structure of related compounds, such as 1,4-bis((4-nitrophenoxy)methyl)benzene, has been characterized by elemental and spectral studies, and single crystal analysis has revealed details such as unit cell parameters and space group . These structural analyses are crucial for understanding the physical properties and reactivity of the compounds.

Chemical Reactions Analysis

The chemical reactivity of fluoro-nitro benzene compounds includes nucleophilic aromatic substitution reactions. For example, 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene has been subjected to nucleophilic aromatic substitution with various nucleophiles, leading to a range of disubstituted products . These reactions are indicative of the reactivity patterns of fluoro-nitro benzene derivatives and their potential for further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluoro-nitro benzene derivatives are influenced by their molecular structure. For instance, the presence of fluorine and nitro groups can affect the electron distribution within the molecule, which in turn can influence properties such as thermal stability, moisture absorption, and hygrothermal stability, as observed in the case of polyimide films derived from related compounds . Additionally, the fluorescence quenching properties of benzo[k]fluoranthene in the presence of nitro aromatic compounds suggest potential applications as optical sensors .

Scientific Research Applications

Application 1: Fabrication of Amino Functionalized Benzene-1,4-dicarboxylic Acid Facilitated Cerium Based Metal Organic Frameworks

  • Summary of the Application : This research focused on the fabrication of amino functionalized benzene-1,4-dicarboxylic acid facilitated cerium based metal organic frameworks for efficient removal of fluoride from water environment .
  • Methods of Application or Experimental Procedures : The researchers developed the highly porous nature of cerium (Ce) assisted by amine functionalized benzene-1,4-dicarboxylic acid (ABDC) and benzene-1,4-dicarboxylic acid (BDC) based metal organic frameworks (MOFs), namely Ce@ABDC and Ce@BDC MOFs, using a hydrothermal technique for the defluoridation of water .
  • Results or Outcomes : The synthesized Ce@BDC and Ce@ABDC MOFs have improved fluoride adsorption quantities (qe) of 4.88 and 4.91 mg g −1, respectively . The results of a field trial and recyclability of Ce-based MOFs show that Ce-based MOFs are suited to field conditions and are regenerable up to six cycles .

Application 2: Synthesis and Characterization of New Poly(Amide)s

  • Summary of the Application : This study describes the synthesis and characterization of a new diamine; bis (4- (4-aminophenoxy)phenyl)methylphenylsilane, which by reaction with bis (4-carboxyphenyl)R 1 R 2 silane derivatives, and following the methodology of the direct polycondensation, allowed the preparation of three new poly (amide)s (PAs) .
  • Methods of Application or Experimental Procedures : The reaction to obtain the diamine starting from the respective diphenol was developed in two steps. The first step consisted of obtaining the dinitro derivative, bis (4- (4-nitrophenoxy)phenyl)methylphenylsilane, with a yield of 83 %. Then, this compound was reduced by reaction with hydrazine and Pd-activated carbon, with a yield of 67 % in the diamine .
  • Results or Outcomes : The synthesis of the PAs (PA - I, PA - II and PA - III) presented a yield of 35–79 %, glass transition temperature between 136 and 149 °C and inherent viscosities in the range 0.08–0.16 g/dL . The TGA analyses demonstrated that the new polymers still maintain a high thermal resistance, despite the incorporation of the flexible units .

Application 3: Thermochemical Data of Benzene, 1-fluoro-4-nitro-

  • Summary of the Application : The NIST Chemistry WebBook provides thermochemical data for “Benzene, 1-fluoro-4-nitro-”, which can be used in various scientific research applications .
  • Methods of Application or Experimental Procedures : The data is compiled by the U.S. Secretary of Commerce on behalf of the U.S.A. and includes condensed phase thermochemistry data, phase change data, reaction thermochemistry data, gas phase ion energetics data, ion clustering data, IR Spectrum, and mass spectrum (electron ionization) .
  • Results or Outcomes : The data provided includes the molecular weight, InChI, InChIKey, CAS Registry Number, and chemical structure of the compound . This data can be used in various scientific research applications, such as the study of chemical reactions, the development of new materials, and environmental modeling .

Application 4: Synthesis of 1-Fluoro-4-(nitromethyl)benzene

  • Summary of the Application : The compound 1-Fluoro-4-(nitromethyl)benzene is synthesized and characterized .
  • Methods of Application or Experimental Procedures : The synthesis of 1-Fluoro-4-(nitromethyl)benzene is carried out and the product is characterized using various techniques .
  • Results or Outcomes : The synthesized compound is characterized and its properties are studied . This compound can be used in various scientific research applications, such as the synthesis of new materials and the study of chemical reactions .

Application 5: Thermochemical Data of Benzene, 1-fluoro-4-nitro-

  • Summary of the Application : The NIST Chemistry WebBook provides thermochemical data for “Benzene, 1-fluoro-4-nitro-”, which can be used in various scientific research applications .
  • Methods of Application or Experimental Procedures : The data is compiled by the U.S. Secretary of Commerce on behalf of the U.S.A. and includes condensed phase thermochemistry data, phase change data, reaction thermochemistry data, gas phase ion energetics data, ion clustering data, IR Spectrum, and mass spectrum (electron ionization) .
  • Results or Outcomes : The data provided includes the molecular weight, InChI, InChIKey, CAS Registry Number, and chemical structure of the compound . This data can be used in various scientific research applications, such as the study of chemical reactions, the development of new materials, and environmental modeling .

Application 6: Synthesis of 1-Fluoro-4-(nitromethyl)benzene

  • Summary of the Application : The compound 1-Fluoro-4-(nitromethyl)benzene is synthesized and characterized .
  • Methods of Application or Experimental Procedures : The synthesis of 1-Fluoro-4-(nitromethyl)benzene is carried out and the product is characterized using various techniques .
  • Results or Outcomes : The synthesized compound is characterized and its properties are studied . This compound can be used in various scientific research applications, such as the synthesis of new materials and the study of chemical reactions .

Safety And Hazards

Safety data sheets suggest that exposure to “Benzene, 1-fluoro-4-(4-nitrophenoxy)-” should be avoided. Protective measures such as wearing gloves, protective clothing, eye protection, and face protection are recommended . It should be handled only outdoors or in a well-ventilated area .

properties

IUPAC Name

1-(4-fluorophenoxy)-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FNO3/c13-9-1-5-11(6-2-9)17-12-7-3-10(4-8-12)14(15)16/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJTHFMCXPLYBAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70180287
Record name Benzene, 1-fluoro-4-(4-nitrophenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70180287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzene, 1-fluoro-4-(4-nitrophenoxy)-

CAS RN

2561-25-3
Record name Benzene, 1-fluoro-4-(4-nitrophenoxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002561253
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1-fluoro-4-(4-nitrophenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70180287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 1-fluoro-4-nitrobenzene (4 g, 28.35 mmol, 1.00 equiv), 4-fluorophenol (3.177 g, 28.34 mmol, 1.00 equiv) and potassium carbonate (7.83 g, 56.24 mmol, 1.98 equiv) in N,N-dimethylformamide (50 mL) was stirred overnight at 120° C. The reaction was cooled to room temperature and then quenched by the addition of 200 mL of water. The resulting solution was extracted with 3×100 mL of ethyl acetate. The combined organic layers was washed with 3×150 mL of brine, dried over anhydrous sodium sulfate and concentrated under vacuum to yield 6.4 g (97%) of 1-fluoro-4-(4-nitrophenoxy)benzene as a yellow solid. 1H-NMR (400 MHz, CDCl3): δ 8.22-8.18 (m, 2H), 7.16-7.04 (m, 4H), 7.00-6.97 (m, 2H) ppm.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
3.177 g
Type
reactant
Reaction Step One
Quantity
7.83 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

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